prop-2-en-1-yl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
PROP-2-EN-1-YL 2-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Claisen-Schmidt condensation reaction, which is used to form the chalcone intermediate. This intermediate is then subjected to cyclization reactions to form the final heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
PROP-2-EN-1-YL 2-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with indole, thiazole, and pyrimidine rings. Examples include:
- (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one .
Uniqueness
What sets PROP-2-EN-1-YL 2-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H19N3O5S2 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
prop-2-enyl (2Z)-2-(1-acetyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H19N3O5S2/c1-4-11-33-24(32)18-13(2)26-25-28(20(18)17-10-7-12-34-17)23(31)21(35-25)19-15-8-5-6-9-16(15)27(14(3)29)22(19)30/h4-10,12,20H,1,11H2,2-3H3/b21-19- |
InChI Key |
GUBJGKYTILGSJD-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C(=O)C)/SC2=N1)C5=CC=CS5)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C(=O)C)SC2=N1)C5=CC=CS5)C(=O)OCC=C |
Origin of Product |
United States |
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